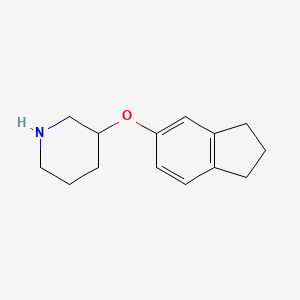

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

説明

BenchChem offers high-quality 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

3-(2,3-dihydro-1H-inden-5-yloxy)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-3-11-6-7-13(9-12(11)4-1)16-14-5-2-8-15-10-14/h6-7,9,14-15H,1-5,8,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEHUQSSKSVUOQJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)OC2=CC3=C(CCC3)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

chemical structure and molecular weight of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

The Chemical and Pharmacological Architecture of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether: A Technical Guide for Medicinal Chemists

As medicinal chemistry shifts toward highly optimized, target-specific ligands, the selection of robust chemical scaffolds becomes paramount. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) [1] represents a privileged structural motif, bridging the gap between lipophilic target engagement and aqueous solubility. This technical whitepaper deconstructs the physicochemical properties, pharmacophoric utility, and validated synthetic methodologies for this molecule, providing drug development professionals with a comprehensive guide to deploying this scaffold in central nervous system (CNS) and G-protein-coupled receptor (GPCR) drug discovery.

Physicochemical Profiling & Structural Elucidation

The molecular architecture of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether consists of a fused bicyclic indane system linked via an ether bridge to a saturated piperidine ring. This combination yields a molecule that perfectly aligns with Lipinski’s Rule of Five, making it an exceptional starting point for lead optimization in CNS-targeted therapies.

Table 1: Quantitative Physicochemical Properties [1]

| Property | Value | Structural Implication |

| Chemical Name | 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether | Standard IUPAC nomenclature |

| CAS Registry Number | 946759-36-0 | Unique identifier for the racemate |

| Molecular Formula | C₁₄H₁₉NO | High carbon-to-heteroatom ratio |

| Molecular Weight | 217.31 g/mol | Highly ligand-efficient (<300 Da) |

| Topological Polar Surface Area | 21.3 Ų | Excellent for Blood-Brain Barrier (BBB) penetration |

| Rotatable Bonds | 2 | Low entropic penalty upon target binding |

| H-Bond Donors / Acceptors | 1 / 2 | Optimal for specific orthosteric interactions |

Pharmacophoric Significance in Medicinal Chemistry

The utility of this scaffold lies in its tripartite structural domains, each serving a distinct mechanistic purpose when engaging with biological targets (such as aminergic GPCRs or monoamine transporters) [2].

-

The Indane Moiety (Lipophilic Domain): Unlike a simple phenyl ring, the 2,3-dihydro-1H-indene (indane) group provides a rigidified, bicyclic hydrophobic volume. The fused cyclopentane ring restricts the conformational freedom of the aromatic system, reducing the entropic penalty upon binding and enhancing selectivity for specific hydrophobic sub-pockets (e.g., interacting with Trp, Phe, or Tyr residues in the receptor binding site).

-

The Ether Linkage (Hydrogen Bond Acceptor): The oxygen atom serves as a flexible yet directional hinge. It acts as a hydrogen-bond acceptor, capable of interacting with proton-donating residues (like Ser or Thr) while maintaining a low rotational barrier to allow the molecule to adopt its bioactive conformation.

-

The Piperidine Ring (Basic Center): The 3-substituted piperidine contains a secondary amine with a pKa of approximately 9.5. At physiological pH (7.4), this amine is protonated, serving as a critical anchor point. It forms robust salt bridges or cation- π interactions with conserved acidic residues (such as Asp3.32 in aminergic GPCRs).

Fig 1: Pharmacophore mapping and putative receptor interactions of the target scaffold.

Experimental Methodology: Synthetic Workflow

To synthesize 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether with high fidelity, we utilize a classic Mitsunobu etherification followed by acidic deprotection [3]. This route is selected because it allows for the mild coupling of a sterically hindered secondary alcohol while providing predictable stereochemical inversion if an enantiopure (R)- or (S)-N-Boc-3-hydroxypiperidine is utilized.

Phase 1: Mitsunobu Etherification

Causality: The Mitsunobu reaction activates the secondary alcohol of the piperidine via an acyloxyphosphonium intermediate, allowing the weakly nucleophilic 5-indanol to attack. This avoids the harsh basic conditions of a Williamson ether synthesis, which could lead to elimination side-reactions (forming tetrahydropyridine derivatives).

Step-by-Step Protocol:

-

Preparation: In an oven-dried flask under an argon atmosphere, dissolve 1.0 equivalent of N-Boc-3-hydroxypiperidine and 1.1 equivalents of 5-indanol in anhydrous tetrahydrofuran (THF) to achieve a 0.2 M solution.

-

Self-Validation Check: Ensure solvent moisture is <50 ppm via Karl Fischer titration. Excess water will prematurely hydrolyze the DIAD reagent, stalling the reaction.

-

-

Activation: Add 1.2 equivalents of triphenylphosphine (PPh₃) and cool the reaction mixture to 0°C using an ice bath.

-

Coupling: Dropwise add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) over 15 minutes.

-

Causality: Slow addition at 0°C controls the highly exothermic formation of the betaine intermediate, minimizing the formation of hydrazine byproducts and preventing elimination.

-

-

Propagation: Remove the ice bath and stir the mixture at room temperature for 12 hours. Monitor the reaction via LC-MS.

-

Workup: Quench the reaction with deionized water, extract three times with ethyl acetate (EtOAc), and wash the combined organic layers with brine. Purify via silica gel flash chromatography (gradient elution: 10% to 30% EtOAc in Hexanes) to isolate the N-Boc protected ether intermediate.

Phase 2: Acidic Deprotection

Causality: The tert-butyloxycarbonyl (Boc) group must be removed to unmask the basic piperidine amine. Trifluoroacetic acid (TFA) is selected as it provides rapid carbamate cleavage without inducing ether cleavage, a risk associated with harsher acids like concentrated HBr.

Step-by-Step Protocol:

-

Solvation: Dissolve the purified N-Boc intermediate in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

-

Cleavage: Add TFA to achieve a 20% v/v solution. Stir at room temperature for 2 hours.

-

Isolation: Concentrate the mixture under reduced pressure to remove excess TFA and DCM.

-

Neutralization: Resuspend the resulting TFA salt in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer reaches pH 8. Extract, dry over anhydrous Na₂SO₄, and concentrate to yield the final free base product.

Fig 2: Synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether via Mitsunobu reaction.

Analytical Validation Protocols

To ensure the structural integrity and purity of the synthesized scaffold, a self-validating analytical system must be employed.

-

Proton NMR (¹H-NMR) Tracking: The most diagnostic signal during synthesis is the C3-proton of the piperidine ring. In the starting N-Boc-3-hydroxypiperidine, this carbinol proton typically resonates at ~3.6–3.8 ppm. Upon successful etherification with the electron-rich indane ring, this proton experiences a distinct downfield shift to ~4.2–4.4 ppm . Furthermore, the complete disappearance of the intense 9H singlet at ~1.45 ppm (the tert-butyl group) serves as an internal validation that the Phase 2 deprotection is 100% complete.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The final free base must be validated via positive-ion electrospray ionization (ESI+). The target compound will exhibit a dominant [M+H]⁺ peak at m/z 218.3 (Calculated exact mass: 217.15). High-performance liquid chromatography (HPLC) utilizing a C18 reverse-phase column with a water/acetonitrile gradient (containing 0.1% formic acid) should demonstrate >95% purity based on UV integration at 254 nm.

References

-

Prasher, P., & Sharma, M. (2021). "Medicinal Chemistry of Indane and Its Analogues: A Mini Review." ChemistrySelect, 6(11), 2658-2677. Available at:[Link]

-

Kumara Swamy, K. C., Bhuvan Kumar, N. N., Balaraman, E., & Pavan Kumar, K. V. P. (2009). "Mitsunobu and Related Reactions: Advances and Applications." Chemical Reviews, 109(6), 2551–2651. Available at:[Link]

Solubility Profile and Ideal Storage Conditions for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Executive Summary

2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0) is a highly specialized chemical building block frequently utilized in medicinal chemistry and drug discovery. Structurally, it consists of a lipophilic indane ring connected via an ether linkage to a basic piperidine moiety. This unique structural dichotomy—combining a hydrophobic aromatic/alicyclic system with a hydrophilic, ionizable secondary amine—creates a complex physicochemical profile.

Understanding the solubility dynamics and degradation pathways of this compound is critical for ensuring reproducible in vitro bioassays, optimizing formulation strategies, and maintaining API (Active Pharmaceutical Ingredient) integrity over time. This whitepaper provides an in-depth technical analysis of its pH-dependent solubility, kinetic precipitation limits, and ideal storage conditions grounded in ICH Q1A(R2) regulatory standards [1].

Physicochemical Profiling & Solubility Dynamics

Structural Causality and pH-Dependency

The solubility of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is fundamentally governed by the protonation state of its piperidine nitrogen. Secondary piperidines typically exhibit a pKa ranging from 10.0 to 10.5 [2]. According to the Henderson-Hasselbalch relationship, at physiological pH (7.4), the piperidine nitrogen is predominantly protonated (cationic). This ion-dipole interaction with water significantly enhances aqueous solubility.

However, as the pH of the medium increases toward or above the pKa, the molecule deprotonates into its neutral free-base form. The loss of charge drastically increases the molecule's overall lipophilicity (LogP), driven by the hydrophobic indane ring, leading to rapid hydrophobic aggregation and precipitation [2].

Solubility Profile Summary

Table 1: Estimated Physicochemical & Solubility Profile

| Parameter | Value / Characteristic | Mechanistic Rationale |

| Molecular Formula | C14H19NO | - |

| Molecular Weight | 217.31 g/mol | - |

| pKa (Calculated) | ~10.2 (Piperidine N) | Secondary amine acts as a strong base; protonated at physiological pH. |

| Aqueous Solubility (pH 2.0) | High (>10 mg/mL) | Complete protonation forms a highly soluble piperidinium cation. |

| Aqueous Solubility (pH 7.4) | Moderate (~0.1 - 1 mg/mL) | Equilibrium favors protonated state, but lipophilic indane ring limits total solvation. |

| Aqueous Solubility (pH 10.0) | Poor (<0.01 mg/mL) | Deprotonation yields the neutral free base, driving precipitation. |

| Organic Solvents | Soluble in DMSO, MeOH, DCM | High lipophilicity of the indane-ether moiety favors organic solvation. |

Mechanistic Pathway of Solubility

Figure 1: pH-dependent protonation and kinetic solubility mechanism of the piperidine ether.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

To accurately determine the precipitation point of this compound for in vitro screening, a kinetic solubility assay is preferred over thermodynamic methods, as it mimics the rapid dilution of DMSO stock solutions into aqueous biological buffers [3].

Step-by-Step Methodology (Nephelometry / HPLC-UV):

-

Stock Preparation: Dissolve the solid API in 100% HPLC-grade DMSO to create a 10 mM stock solution. Ensure complete dissolution via brief sonication.

-

Serial Dilution: Dispense the stock into a 96-well plate containing the target aqueous buffer (e.g., PBS, pH 7.4). Create a concentration gradient from 1 µM to 500 µM. Critical Control: Maintain a constant final DMSO concentration (≤ 2%) across all wells to prevent solvent-induced solubility artifacts.

-

Equilibration: Seal the plate and incubate at 25°C for 2 hours on an orbital shaker at 400 rpm. This allows metastable precipitates to form.

-

Phase Separation: Transfer the suspension to a 0.45 µm hydrophilic PVDF filter plate. Centrifuge at 3000 × g for 10 minutes to separate the solid precipitate from the dissolved fraction.

-

Quantification:

-

Primary Method: Analyze the filtrate via HPLC-UV (e.g., at 254 nm) against a standard curve.

-

Orthogonal Method: Prior to filtration, measure the turbidity of the plate via Nephelometry (absorbance at 620 nm). An inflection point in absorbance indicates the kinetic solubility limit.

-

Ideal Storage Conditions & Stability Profiling

Degradation Pathways

The stability of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is dictated by two primary structural vulnerabilities:

-

Benzylic Oxidation: The CH₂ groups of the indane ring adjacent to the aromatic system (benzylic positions) possess lower C-H bond dissociation energies. Radicals formed here are resonance-stabilized by the aromatic ring. Consequently, atmospheric oxygen and light can trigger auto-oxidation, leading to the formation of indanones or indanols.

-

N-Oxidation: The secondary amine of the piperidine ring is susceptible to oxidation, forming N-oxides when exposed to strong oxidizing agents or prolonged environmental stress.

-

Ether Cleavage: Aryl-alkyl ethers are generally robust. Hydrolytic cleavage requires extreme conditions (e.g., strong hydrohalic acids) and is highly unlikely under standard storage or physiological conditions.

ICH Q1A(R2) Aligned Storage Matrix

To mitigate these degradation pathways, storage conditions must strictly control temperature, light, and humidity [1].

Table 2: Recommended Storage & Stability Testing Matrix

| Condition Type | Temperature | Relative Humidity (RH) | Minimum Duration | Purpose / Rationale |

| Long-Term (Formulated) | 25°C ± 2°C | 60% ± 5% | 12 Months | Baseline shelf-life establishment for drug products. |

| Accelerated | 40°C ± 2°C | 75% ± 5% | 6 Months | Predicts long-term degradation pathways (e.g., oxidation). |

| Research / Bulk API | -20°C ± 5°C | Desiccated | Indefinite | Retards benzylic auto-oxidation kinetics; prevents moisture-assisted degradation. |

Note: For long-term storage of the raw powder, flush the container with an inert gas (Argon or Nitrogen) prior to sealing to displace atmospheric oxygen.

Degradation Workflow Visualization

Figure 2: Forced degradation pathways and stability workflow under ICH Q1A(R2) stress conditions.

Experimental Protocol: Forced Degradation Study

To validate stability-indicating analytical methods, a forced degradation study must be executed in alignment with ICH Q1A(R2) expectations[1]. The goal is to achieve 5–20% degradation to accurately profile impurities without secondary degradation artifacts.

Step-by-Step Methodology:

-

Hydrolytic Stress (Acid/Base): Dissolve the compound in 0.1 N HCl and 0.1 N NaOH in separate vials. Incubate at 60°C for 7 days. Expectation: The ether linkage will remain largely stable; monitor for trace hydrolysis.

-

Oxidative Stress: Expose the API solution to 3% H₂O₂ at room temperature for 24 hours. Expectation: Rapid formation of piperidine N-oxides and indanone derivatives. Quench the reaction with sodium thiosulfate prior to injection.

-

Thermal Stress: Store the solid API powder in an open petri dish at 60°C for 14 to 30 days. Expectation: Slow thermally-driven auto-oxidation.

-

Photolytic Stress: Expose the solid API to 1.2 million lux hours of UV/Vis light (integrated near-UV energy of ≥ 200 watt-hours/m²). Expectation: Photo-oxidation at the benzylic indane positions.

-

Analytical Resolution: Analyze all stressed samples using LC-MS (Liquid Chromatography-Mass Spectrometry) equipped with a diode array detector (DAD) to identify the mass shifts associated with oxidation (+16 Da for N-oxides, +14 Da for conversion of CH₂ to C=O).

References

-

ICH Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / GMP Compliance URL:[Link]

-

pKa and Solubility of Drugs in Water, Ethanol, and 1-Octanol Source: Journal of Chemical & Engineering Data (ACS Publications) URL:[Link]

-

Aqueous Solubility: Kinetic and Thermodynamic Assays in Drug Discovery Source: Creative Biolabs URL:[Link]

Comprehensive Safety Data and Handling Guidelines for Indan-5-yl 3-Piperidinyl Ether

A Technical Whitepaper for Pharmaceutical Development & Medicinal Chemistry

Executive Summary

Indan-5-yl 3-piperidinyl ether (IUPAC: 3-(2,3-dihydro-1H-inden-5-yloxy)piperidine) is a highly versatile bicyclic ether scaffold utilized extensively in modern drug discovery. Structurally, it combines a lipophilic indane ring with a basic piperidine heterocycle via an ether linkage. This specific structural motif has gained significant traction in the development of selective orexin receptor antagonists (SORAs) for the treatment of insomnia and sleep disorders [1].

However, the unique physicochemical properties of piperidine ethers present distinct challenges in laboratory handling, storage, and disposal. This whitepaper provides a causality-driven framework for the safe handling of indan-5-yl 3-piperidinyl ether, moving beyond standard Safety Data Sheets (SDS) to offer self-validating experimental protocols for researchers.

Physicochemical Profiling & Causality

To handle indan-5-yl 3-piperidinyl ether safely, one must understand how its molecular structure dictates its macroscopic behavior.

-

The Piperidine Nitrogen (Basicity & Reactivity): The secondary amine in the piperidine ring is highly basic (estimated pKa ~10.2). This basicity causes the compound to readily saponify skin lipids upon contact, leading to severe irritation. Furthermore, secondary amines are prone to atmospheric oxidation (forming N-oxides) and can absorb ambient CO₂ to form insoluble carbamate salts [3].

-

The Indane Ring (Autoxidation): The benzylic carbon positions on the indane ring are susceptible to radical-mediated autoxidation when exposed to UV light and oxygen, leading to the formation of colored impurities and peroxides over time.

-

The Ether Linkage: While aryl ethers are generally more stable than aliphatic ethers, the combination of the basic nitrogen and the ether oxygen creates a highly polar microenvironment that can aggressively coordinate with atmospheric moisture, forming stubborn hydrates or azeotropes [3].

Core Quantitative Safety Data

The following table summarizes the critical physicochemical and hazard data required for risk assessment.

| Parameter | Value / Description | Causality / Implication |

| Molecular Formula | C₁₄H₁₉NO | Dictates a moderate molecular weight (217.31 g/mol ). |

| Physical State | Viscous liquid to low-melting solid | Free base form is often an oil; requires conversion to HCl salt for crystalline stability. |

| Estimated pKa | ~10.2 | Highly basic; requires handling with acid-resistant gloves (e.g., heavy nitrile or neoprene). |

| LogP (Octanol/Water) | ~2.9 | Lipophilic enough to penetrate dermal layers rapidly; systemic toxicity risk upon skin contact. |

| GHS Classification | Skin Irrit. 2 (H315)Eye Dam. 1 (H318)STOT SE 3 (H335) | The basic amine causes severe ocular damage and respiratory irritation. Fume hood use is mandatory. |

| Storage Requirements | -20°C, Argon atmosphere, Amber glass | Prevents N-oxidation, benzylic autoxidation, and CO₂ absorption. |

Mechanistic Workflows & Degradation Pathways

To visualize the handling requirements and the chemical rationale behind them, the following diagrams map the operational workflow and the specific degradation pathways of the compound.

Caption: Logical workflow for the receipt, handling, and storage of indan-5-yl 3-piperidinyl ether.

Caption: Mechanistic degradation pathways of piperidine ethers and corresponding mitigation strategies.

Self-Validating Experimental Protocols

Standard operating procedures often fail because they lack built-in validation mechanisms. The following protocols for handling and disposing of indan-5-yl 3-piperidinyl ether are designed as self-validating systems, ensuring that the researcher can empirically verify the success of each safety measure.

Protocol 1: Preparation of Anhydrous Stock Solutions

Because piperidine derivatives readily form azeotropes with water [3], preparing precise molar solutions requires strict anhydrous techniques.

-

Purge & Transfer: Transfer the bulk vial of indan-5-yl 3-piperidinyl ether into an inert-gas glovebox (Argon). Causality: Argon is heavier than nitrogen and provides a superior blanket against atmospheric moisture and oxygen, preventing N-oxidation.

-

Solvent Selection: Dissolve the compound in anhydrous, amine-free N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).

-

Aliquoting: Dispense the solution into pre-dried amber glass vials with PTFE-lined septa.

-

Self-Validation Step (Karl Fischer Titration): Extract a 100 µL aliquot of the final stock solution and perform a Karl Fischer titration. Validation criteria: Water content must be <50 ppm. If >50 ppm, the piperidine ether has likely formed a hydrate, which will skew molarity calculations and interfere with downstream biological assays (e.g., orexin receptor binding assays) [2].

Protocol 2: Safe Quenching and Waste Disposal

The free base form of this compound is highly reactive and environmentally toxic. It must be neutralized prior to disposal.

-

Acidification: In a fume hood, slowly add 1.0 M Hydrochloric Acid (HCl) to the reaction vessel or waste container containing the piperidine ether. Causality: The addition of HCl protonates the secondary amine, converting the volatile, tissue-permeable free base into a stable, water-soluble, and non-volatile hydrochloride salt.

-

Biphasic Extraction (If in organic solvent): Add an equal volume of deionized water and agitate vigorously. Allow the layers to separate.

-

Self-Validation Step (pH Verification): Extract a drop of the aqueous layer and test with pH paper. Validation criteria: The pH must be ≤ 3. A pH of 3 confirms that the basic piperidine nitrogen has been completely protonated and sequestered into the aqueous phase, rendering the organic phase safe for standard halogen-free solvent disposal.

-

Disposal: Dispose of the aqueous layer in a designated aqueous amine waste stream.

Conclusion

Indan-5-yl 3-piperidinyl ether is a high-value intermediate in the synthesis of neurotherapeutics, particularly in the realm of sleep architecture and orexin receptor modulation. However, its basicity, susceptibility to oxidation, and propensity for hydrate formation require rigorous, causality-driven handling protocols. By implementing argon-blanketed storage, amber glassware, and self-validating quenching procedures, laboratories can maintain the chemical integrity of the compound while ensuring absolute operator safety.

References

-

Discovery of piperidine ethers as selective orexin receptor antagonists (SORAs) inspired by filorexant. Bioorganic & Medicinal Chemistry Letters (PubMed).[Link]

-

Orexin Receptor Antagonists: New Therapeutic Agents for the Treatment of Insomnia. Journal of Medicinal Chemistry (ACS Publications).[Link]

An In-depth Technical Guide to the Pharmacological Properties of 2,3-Dihydro-1H-inden-5-yl 3-Piperidinyl Ether Derivatives

Foreword for the Research Professional

The confluence of privileged scaffolds in medicinal chemistry often yields derivatives with novel and potent pharmacological activities. This guide delves into the pharmacological landscape of a unique chemical class: 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives. While direct literature on this specific ether-linked scaffold is nascent, this document synthesizes data from structurally related indane and piperidine derivatives to project the potential therapeutic avenues and guide future research. We will explore the hypothesized synthesis, potential mechanisms of action, and structure-activity relationships, drawing from established findings on similar molecular frameworks. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical spaces with high potential for therapeutic innovation.

Introduction: The Rationale for a Hybrid Scaffold

The 2,3-dihydro-1H-indene (indane) moiety is a well-established pharmacophore found in a variety of biologically active compounds. Its rigid, bicyclic structure provides a defined orientation for substituents, influencing receptor binding and selectivity. Derivatives of indane have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, analgesic, and anticoagulant effects.[1] Conversely, the piperidine ring is one of the most ubiquitous nitrogen-containing heterocycles in approved drugs, valued for its ability to introduce a basic center, improve pharmacokinetic properties, and interact with a multitude of biological targets.[2][3]

The combination of these two scaffolds through an ether linkage at the 5-position of the indane and the 3-position of the piperidine ring creates a novel chemical entity with the potential for synergistic or unique pharmacological profiles. The ether bond provides a degree of conformational flexibility, allowing the two ring systems to orient themselves optimally within a biological target. This guide will primarily focus on the potential of these derivatives as cholinesterase inhibitors, a hypothesis supported by extensive research on related structures.

Synthetic Strategy: A Proposed Pathway

A plausible and efficient route for the synthesis of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives is the Williamson ether synthesis. This well-established reaction involves the coupling of an alkoxide with an alkyl halide.

Key Starting Materials

-

2,3-Dihydro-1H-inden-5-ol: This serves as the phenolic component.

-

N-protected-3-halopiperidine or N-protected-3-hydroxypiperidine (activated): The piperidine moiety would require an activating group, such as a tosylate or mesylate, on the hydroxyl group, or be a halo-derivative. The nitrogen of the piperidine would likely need a protecting group (e.g., Boc, Cbz) to prevent side reactions.

Proposed Synthetic Workflow

The proposed synthesis would proceed in the following steps:

-

Deprotonation of 2,3-Dihydro-1H-inden-5-ol: The phenolic hydroxyl group of 2,3-dihydro-1H-inden-5-ol is deprotonated using a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the corresponding phenoxide.

-

Nucleophilic Substitution: The resulting phenoxide then acts as a nucleophile, attacking the electrophilic carbon of the N-protected-3-halopiperidine or an activated N-protected-3-hydroxypiperidine. This SN2 reaction forms the desired ether linkage.

-

Deprotection: The protecting group on the piperidine nitrogen is removed under appropriate conditions (e.g., acid treatment for Boc group) to yield the final 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivative.

Figure 1: Proposed Williamson Ether Synthesis Workflow.

Pharmacological Profile: A Focus on Cholinesterase Inhibition

Given the prevalence of indanone and piperidine moieties in known acetylcholinesterase (AChE) inhibitors, it is highly probable that 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether derivatives will exhibit significant activity against this enzyme. AChE is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE leads to increased levels of acetylcholine in the synaptic cleft, a therapeutic strategy for conditions characterized by cholinergic deficits, such as Alzheimer's disease.

Mechanism of Action at Acetylcholinesterase

Acetylcholinesterase possesses a narrow, deep active site gorge containing a catalytic active site (CAS) at the bottom and a peripheral anionic site (PAS) at the entrance. Many potent AChE inhibitors are "dual-binding site" inhibitors, interacting with both the CAS and PAS.

-

Interaction with the Catalytic Active Site (CAS): The protonated nitrogen of the piperidine ring is hypothesized to form a cation-π interaction with the aromatic ring of tryptophan (Trp84) in the CAS.

-

Interaction with the Peripheral Anionic Site (PAS): The indane moiety is well-suited to interact with the PAS, which is rich in aromatic amino acid residues such as tyrosine (Tyr70, Tyr121) and tryptophan (Trp279). The hydrophobic nature of the indane ring can form favorable van der Waals interactions within this site.

Figure 2: Hypothesized Dual-Binding Site Inhibition of AChE.

Structure-Activity Relationship (SAR) Insights

Based on studies of related compounds, the following SAR can be postulated for the 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold:

| Moiety | Substitution/Modification | Expected Impact on Activity | Rationale |

| Indane Ring | Introduction of electron-donating or withdrawing groups | Modulation of binding affinity at the PAS | Altering the electronic properties of the ring can influence π-π stacking and other non-covalent interactions. |

| Ether Linkage | Variation of the linker length or rigidity | Optimization of the distance and orientation between the two ring systems | A proper alignment of the indane and piperidine moieties is crucial for simultaneous binding to the PAS and CAS. |

| Piperidine Ring | Substitution on the nitrogen atom | Potential for additional interactions and modulation of basicity | Small alkyl groups may enhance hydrophobic interactions, while larger groups could introduce steric hindrance. |

| Piperidine Ring | Stereochemistry at the 3-position | Potential for enantioselective binding | The chiral center introduced by the 3-substituted piperidine can lead to different binding affinities for the (R) and (S) enantiomers. |

Experimental Protocols: A Guide for Investigation

To validate the hypothesized pharmacological properties, a series of in vitro and in vivo experiments are necessary.

In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)

This spectrophotometric method is a standard for measuring AChE activity.

Principle: Acetylthiocholine is hydrolyzed by AChE to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring the absorbance at 412 nm.

Step-by-Step Protocol:

-

Prepare Reagents:

-

Phosphate buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in phosphate buffer)

-

Acetylthiocholine iodide (ATCI) solution (75 mM in deionized water)

-

AChE solution (from electric eel or human erythrocytes)

-

Test compound solutions at various concentrations.

-

-

Assay Procedure:

-

In a 96-well plate, add 50 µL of phosphate buffer, 25 µL of test compound solution, and 25 µL of AChE solution to each well.

-

Incubate at 37°C for 15 minutes.

-

Add 25 µL of DTNB solution to each well.

-

Initiate the reaction by adding 25 µL of ATCI solution.

-

Measure the absorbance at 412 nm every minute for 5 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction for each concentration of the test compound.

-

Determine the percentage of inhibition relative to a control without the inhibitor.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

-

Sources

An In-Depth Technical Guide to the Mechanism of Action of Indane-Based Piperidinyl Ethers in Biological Systems

Introduction

The indane-based piperidinyl ether scaffold is a cornerstone in modern neuropharmacology, representing a class of highly effective compounds targeting complex biological systems. The archetypal molecule of this class, Donepezil, has become a first-line symptomatic treatment for Alzheimer's disease (AD), underscoring the scaffold's therapeutic importance.[1][2][3] This guide provides an in-depth technical analysis of the multifaceted mechanism of action of these compounds, moving beyond a singular target to explore the synergistic pathways that contribute to their overall biological effect. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge, explains the causality behind experimental approaches, and provides validated protocols for characterization.

Part 1: The Primary Mechanism of Action - Potent and Selective Acetylcholinesterase Inhibition

The foundational mechanism for the therapeutic efficacy of indane-based piperidinyl ethers in cognitive disorders is their potent inhibition of acetylcholinesterase (AChE). This action directly addresses the "cholinergic hypothesis" of Alzheimer's disease, which posits that cognitive decline is significantly related to a deficit in the neurotransmitter acetylcholine (ACh).[2][3][4]

Molecular Interaction with Acetylcholinesterase (AChE)

Indane-based piperidinyl ethers, exemplified by Donepezil, are classified as reversible, noncompetitive inhibitors of AChE.[4] The inhibition is highly specific; for instance, Donepezil is over 1,000 times more potent in inhibiting AChE than butyrylcholinesterase (BuChE), an enzyme found predominantly outside the central nervous system.[5][6][7] This selectivity is critical as it minimizes peripheral side effects associated with non-selective cholinesterase inhibition.[3]

The unique structure of the indane-based piperidinyl ether allows it to bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the AChE enzyme. This dual-binding characteristic is believed to contribute to its high potency. The N-benzylpiperidine moiety interacts with the CAS, while the dimethoxyindanone portion binds to the PAS.

Structure-Activity Relationship (SAR) for AChE Inhibition

Decades of research have illuminated the key structural features of the indane-piperidine scaffold that govern its AChE inhibitory activity. Quantitative Structure-Activity Relationship (QSAR) analyses reveal that potency is highly sensitive to modifications on both the indanone and benzylpiperidine rings.[2]

-

Indanone Ring: There is considerable space available around the indanone ring within the AChE binding site.[2] Potency can be significantly enhanced by substitutions on this ring, with modifications to the dimethoxy groups being a key area of exploration.[2][8]

-

Piperidine and Linker: The piperidine ring serves as a crucial scaffold. Its replacement or the alteration of the methyl linker can significantly impact activity.[9]

-

Benzylpiperidine Ring: The receptor site around the benzyl ring is a much tighter fit, particularly near the para position.[2] Substitutions on this ring, especially with bulky groups, can rapidly diminish potency, likely due to steric hindrance.[2]

| Structural Moiety | Modification | Impact on AChE Inhibition (IC₅₀) | Reference Compound |

| Indanone Core | Replacement with indole | Decreased potency | Donepezil |

| Indanone Core | Replacement with phthalazinone | Maintained or slightly decreased potency | Donepezil |

| Benzyl Ring | Introduction of pyridinyl nitrogen at position 3 | Potency comparable to Donepezil | Donepezil |

| Benzyl Ring | Introduction of pyridinyl nitrogen at position 2 or 4 | 8- to 20-fold decrease in potency | Donepezil |

| Linker | Replacement of piperidine with piperazine | Maintained or enhanced potency | Donepezil |

Table 1: Summary of key structure-activity relationships for indane-based piperidinyl ether analogs targeting AChE. Data synthesized from multiple sources.[9][10][11]

Part 2: Secondary and Emerging Mechanisms - A Multi-Target Approach to Neuroprotection

While AChE inhibition is the primary mechanism, it does not fully account for the observed neuroprotective effects. Evidence increasingly points to a multi-target engagement model where these compounds interact with other key signaling pathways involved in neurodegeneration.

Sigma-1 (σ1) Receptor Agonism

Indane-based piperidinyl ethers like Donepezil have been identified as potent agonists of the Sigma-1 (σ1) receptor, with a binding affinity (Ki) in the nanomolar range (e.g., Donepezil Ki = 14.6 nM).[2] The σ1 receptor is a unique chaperone protein located at the endoplasmic reticulum (ER)-mitochondria interface, a critical hub for cellular signaling and survival.[12]

Activation of the σ1 receptor by these ligands is implicated in:

-

Calcium Homeostasis Regulation: Modulating the release of calcium from the ER, which is crucial for neuronal function and preventing excitotoxicity.[12]

-

Mitochondrial Function: Promoting mitochondrial energy production and reducing oxidative stress.[12]

-

Neurotrophic Factor Potentiation: Enhancing neurite outgrowth induced by nerve growth factor (NGF), an effect not seen with other AChE inhibitors like physostigmine.[12]

This distinct mechanism contributes to the antiamnestic and neuroprotective effects observed in preclinical models, independent of cholinergic enhancement.[2]

Modulation of Neuroinflammation

Chronic neuroinflammation is a key pathological feature of Alzheimer's disease. Donepezil has been shown to significantly downregulate neuroinflammatory responses both in vitro and in vivo.[5][7][13] This is achieved by suppressing microglial and astrocytic activation and inhibiting pro-inflammatory signaling cascades, including the MAPK and NLRP3 inflammasome pathways.[5][7][13] This anti-inflammatory action helps to reduce the production of damaging cytokines like IL-6 and COX-2, thereby protecting neurons from inflammatory damage.[14][15]

Favorable Amyloid Precursor Protein (APP) Processing

A hallmark of AD is the accumulation of amyloid-beta (Aβ) plaques. Some studies suggest that Donepezil can influence the processing of the amyloid precursor protein (APP) to favor the non-amyloidogenic pathway.[4][16] This effect appears to be mediated by the up-regulation of Sorting Nexin Protein 33 (SNX33).[4][17] Increased SNX33 expression promotes the cleavage of APP by α-secretase, which not only prevents the formation of Aβ peptides but also produces the neuroprotective sAPPα fragment.[4][18]

Enhancement of Adult Neurogenesis

Donepezil treatment has been demonstrated to enhance the survival of newborn neurons in the dentate gyrus of the hippocampus, a brain region critical for memory formation.[1][6][19] This pro-neurogenic effect may contribute to the cognitive benefits by promoting structural plasticity and repair within the brain.[3][20] The mechanism is thought to involve the activation of CREB signaling and may be linked to increased expression of brain-derived neurotrophic factor (BDNF).[1][6]

Part 3: Experimental Characterization: Protocols and Methodologies

The validation of a compound's mechanism of action requires robust and reproducible experimental protocols. The following section details self-validating methodologies for characterizing the primary and secondary targets of indane-based piperidinyl ethers.

In Vitro AChE Inhibition Assay (Ellman's Method)

This colorimetric assay is the gold standard for quantifying the potency of AChE inhibitors.

Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCh) to produce thiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of color formation is proportional to AChE activity.

Step-by-Step Protocol: [18][19]

-

Reagent Preparation:

-

Assay Buffer: 0.1 M Phosphate Buffer, pH 8.0.

-

DTNB Solution: Prepare a 10 mM stock in Assay Buffer.

-

ATCh Substrate Solution: Prepare a 10 mM stock in deionized water (prepare fresh).

-

AChE Enzyme: Prepare a working solution (e.g., 0.05 U/mL) in Assay Buffer.

-

Test Compound: Prepare a stock solution (e.g., 10 mM in DMSO) and perform serial dilutions to create a range of test concentrations.

-

-

Assay Setup (96-well plate):

-

Test Wells: Add Assay Buffer, AChE solution, and various concentrations of the test compound.

-

Control (100% Activity): Add Assay Buffer, AChE solution, and vehicle (DMSO).

-

Blank (No Enzyme): Add Assay Buffer and vehicle.

-

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation & Measurement:

-

Add DTNB and ATCh substrate to all wells to start the reaction.

-

Immediately begin monitoring the increase in absorbance at 412 nm every 30 seconds for 5-10 minutes using a microplate reader in kinetic mode.

-

-

Data Analysis:

-

Calculate the rate of reaction (V = ΔAbs/min) for each well from the linear portion of the curve.

-

Calculate the Percent Inhibition: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100.

-

Plot % Inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for the σ1 receptor through competitive inhibition.

Principle: A radiolabeled ligand with known high affinity for the σ1 receptor (e.g., [³H]-(+)-pentazocine) is incubated with a membrane preparation containing the receptor. The test compound is added at various concentrations to compete for binding. The amount of radioligand displaced is measured, allowing for the calculation of the test compound's inhibitory constant (Ki).

Step-by-Step Protocol: [21][22][23]

-

Membrane Preparation:

-

Homogenize tissue rich in σ1 receptors (e.g., guinea pig liver) or cells overexpressing the receptor in a cold lysis buffer.

-

Centrifuge to pellet the membranes. Wash and resuspend the pellet.

-

Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).

-

-

Assay Setup (96-well filter plate):

-

Total Binding: Add membrane preparation, assay buffer, and radioligand (e.g., 15 nM [³H]-(+)-pentazocine).

-

Non-specific Binding (NSB): Add membrane preparation, radioligand, and a high concentration of a known σ1 ligand (e.g., 10 µM Haloperidol) to saturate all specific binding sites.

-

Test Compound Wells: Add membrane preparation, radioligand, and serial dilutions of the test compound.

-

-

Incubation: Incubate the plate for 120 minutes at 37°C with gentle agitation to reach equilibrium.

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.

-

Washing: Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification:

-

Dry the filter plate.

-

Add scintillation cocktail to each well.

-

Count the radioactivity in each well using a scintillation counter (e.g., MicroBeta counter).

-

-

Data Analysis:

-

Calculate Specific Binding: Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Fit the data to a competition binding curve to determine the IC₅₀.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Cell-Based Neuroprotection Assay Against Oxidative Stress

This assay evaluates the ability of a compound to protect neuronal cells from damage induced by an oxidative insult like hydrogen peroxide (H₂O₂).

Principle: The human neuroblastoma cell line SH-SY5Y is a common model for neuronal studies. H₂O₂ induces oxidative stress, leading to cytotoxicity. The protective effect of a test compound is quantified by measuring cell viability after co-incubation.

Step-by-Step Protocol: [12][24][25]

-

Cell Culture:

-

Seed SH-SY5Y cells into a 96-well plate at a density of approximately 3.5 x 10⁴ cells/well.

-

Allow cells to adhere and grow overnight.

-

-

Compound Pre-treatment:

-

Treat the cells with various concentrations of the test compound (e.g., 0.1 µM to 50 µM) for 2-3 hours.

-

-

Induction of Oxidative Stress:

-

Add H₂O₂ to the wells to a final concentration that induces approximately 50% cell death (e.g., 25-400 µM, must be optimized) for 24 hours.

-

Include control wells (no compound, no H₂O₂) and H₂O₂-only wells (no compound).

-

-

Cell Viability Assessment (CCK-8 or MTT Assay):

-

After the 24-hour incubation, add CCK-8 or MTT reagent to each well according to the manufacturer's instructions.

-

Incubate for 1-3 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (450 nm for CCK-8; ~570 nm for MTT).

-

-

Data Analysis:

-

Normalize the absorbance values to the untreated control wells (representing 100% viability).

-

Plot the percent cell viability versus the concentration of the test compound to determine the protective effect.

-

Conclusion and Future Directions

The mechanism of action for indane-based piperidinyl ethers is far more complex and nuanced than simple AChE inhibition. The emerging picture is that of a multi-target-directed ligand (MTDL) that engages several key pathways implicated in neurodegeneration.[10][21] This includes potent agonism at the σ1 receptor, modulation of neuroinflammatory cascades, and favorable influence on APP processing and neurogenesis. This polypharmacology likely underlies the robust clinical efficacy of compounds like Donepezil.

For drug development professionals, this understanding provides a clear rationale for future design strategies. The indane-piperidine scaffold is a privileged structure that can be optimized to fine-tune activity across these multiple targets. Future research should focus on developing novel analogs that enhance these secondary neuroprotective properties while maintaining potent AChE inhibition, potentially leading to disease-modifying therapies for Alzheimer's and other complex neurological disorders.

References

-

Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis. PubMed. [Link]

-

QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. PubMed. [Link]

-

Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis. PLOS One. [Link]

-

Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. OUCI. [Link]

-

Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. PubMed. [Link]

-

Effects of donepezil, an acetylcholinesterase inhibitor, on neurogenesis in a rat model of vascular dementia. PubMed. [Link]

-

Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. ResearchGate. [Link]

-

Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons. Gene Tools. [Link]

-

Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. PMC. [Link]

-

Donepezil promotes neurogenesis via Src signaling pathway in a rat model of chronic cerebral hypoperfusion. PubMed. [Link]

-

Donepezil attenuates injury following ischaemic stroke by stimulation of neurogenesis, angiogenesis, and inhibition of inflammation and apoptosis. springermedicine.com. [Link]

-

SIGMA RECEPTOR BINDING ASSAYS. PMC. [Link]

-

Quantitative structure-activity relationship. QSAR, analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase. ACS Publications. [Link]

-

Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling. PubMed. [Link]

-

The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020. PMC. [Link]

-

Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury. PMC. [Link]

-

QSAR-Guided Optimisation of 5,6-Dimethoxyindanone-Piperazine Derivatives as Acetylcholinesterase Inhibitors. sciforum.net. [Link]

-

Neuroprotective effects of donepezil against Aβ25-35-induced neurotoxicity. PMC. [Link]

-

QSAR Analysis of 5,6‑Dimethoxyindanone‑Piperazine Derivatives as Potent Acetylcholinesterase Inhibitors. Sciforum. [Link]

-

QSAR analysis of indanone and aurone derivatives as acetylcholine esterase inhibitors. jocpr.com. [Link]

-

Sigma Receptor Binding Assays. PubMed. [Link]

-

Effect and mechanism of Donepezil hydrochloride on Alzheimer's disease. Hep Journals. [Link]

-

Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease. PMC. [Link]

-

Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells. PMC. [Link]

-

Neuroprotective Effects of a Novel Tetrapeptide SGGY from Walnut against H2O2-Stimulated Oxidative Stress in SH-SY5Y Cells: Possible Involved JNK, p38 and Nrf2 Signaling Pathways. MDPI. [Link]

-

Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors. Frontiers. [Link]

-

Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species. Frontiers. [Link]

-

Protective Role of Corticosterone against Hydrogen Peroxide-Induced Neuronal Cell Death in SH-SY5Y Cells. biomolther.org. [Link]

-

Insights on synthetic strategies and structure-activity relationship of donepezil and its derivatives. OUCI. [Link]

-

The structure of Donepezil and SAR Study Sites. ResearchGate. [Link]

-

Protective effects of perilla oil and alpha linolenic acid on SH-SY5Y neuronal cell death induced by hydrogen peroxide. KoreaMed Synapse. [Link]

-

Donepezil: A review of the recent structural modifications and their impact on anti-Alzheimer activity. SciELO. [Link]

-

Radioligand Binding Assay Protocols. Gifford Bioscience. [Link]

-

Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Eurofins Discovery. [Link]

Sources

- 1. Donepezil, an acetylcholinesterase inhibitor, enhances adult hippocampal neurogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. QSAR analyses of the substituted indanone and benzylpiperidine rings of a series of indanone-benzylpiperidine inhibitors of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis | PLOS One [journals.plos.org]

- 4. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 6. Effects of donepezil, an acetylcholinesterase inhibitor, on neurogenesis in a rat model of vascular dementia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sciforum.net [sciforum.net]

- 9. scielo.br [scielo.br]

- 10. The recent development of donepezil structure-based hybrids as potential multifunctional anti-Alzheimer's agents: highlights from 2010 to 2020 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Neuroprotective effects of hesperetin on H2O2-induced damage in neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Donepezil Regulates LPS and Aβ-Stimulated Neuroinflammation through MAPK/NLRP3 Inflammasome/STAT3 Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Therapeutic Effect of Donepezil on Neuroinflammation and Cognitive Impairment after Moderate Traumatic Brain Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effect and mechanism of Donepezil hydrochloride on Alzheimer’s disease [journal.hep.com.cn]

- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 17. Donepezil modulates amyloid precursor protein endocytosis and reduction by up-regulation of SNX33 expression in primary cortical neurons | Gene Tools, LLC [gene-tools.com]

- 18. researchgate.net [researchgate.net]

- 19. Donepezil promotes neurogenesis via Src signaling pathway in a rat model of chronic cerebral hypoperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Client Challenge [springermedicine.com]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. giffordbioscience.com [giffordbioscience.com]

- 24. Frontiers | Licochalcone D reduces H2O2-induced SH-SY5Y cell neurotoxicity by regulating reactive oxygen species [frontiersin.org]

- 25. KoreaMed Synapse [synapse.koreamed.org]

Discovery and Preliminary Investigation of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Executive Summary

In modern neuropharmacology and drug discovery, the architectural rigidity and lipophilic distribution of a chemical scaffold dictate its pharmacokinetic destiny. This whitepaper details the discovery, synthesis, and preliminary in vitro investigation of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS: 946759-36-0). By fusing a basic piperidine ring with a lipophilic 5-indanyl moiety via an ether linkage, this compound emerges as a structurally constrained, highly versatile hit scaffold. Herein, we dissect the causality behind its synthetic assembly and its preliminary pharmacological profiling as a dual monoamine transporter inhibitor and Sigma-1 receptor (σ1R) ligand.

Rationale & Molecular Design

The 3-aryloxypiperidine core represents a privileged structural motif, frequently leveraged to while maintaining high target affinity across various central nervous system (CNS) and metabolic targets[1].

By appending a 5-indanyl moiety to this core, we generate[2]. The 5-indanyl group (2,3-dihydro-1H-indene) provides a unique, bicyclic hydrophobic vector. Unlike a simple phenyl ring, the aliphatic cyclopentane ring fused to the aromatic system increases the overall lipophilicity (LogP) and provides a specific steric bulk designed to optimally probe the hydrophobic S1 subsites of the Serotonin Transporter (SERT) and the Sigma-1 receptor.

Chemical Synthesis & Structural Characterization

The Causality of the Mitsunobu Approach

When constructing secondary aryl ethers, chemists must choose between the Williamson ether synthesis and the Mitsunobu reaction. The, while robust for primary halides, relies on strongly basic conditions that frequently trigger competing E2 elimination in secondary substrates like 3-substituted piperidines, drastically reducing yields[3].

To circumvent this, we utilize the Mitsunobu reaction. Previous structure-activity relationship (SAR) studies have successfully utilized to generate potent, sterically demanding bioactive scaffolds[4]. The Mitsunobu protocol operates under mild, neutral conditions, driving the formation of the crucial C-O ether bond via an SN2 mechanism with complete inversion of stereochemistry.

Step-by-Step Methodology: Mitsunobu Etherification

-

Preparation: Dissolve 1-Boc-3-hydroxypiperidine (1.0 eq) and 5-indanol (1.1 eq) in anhydrous Tetrahydrofuran (THF) under an argon atmosphere.

-

Causality: The argon atmosphere is critical to prevent atmospheric moisture from quenching the highly reactive phosphonium intermediate before the alcohol can bind.

-

-

Activation: Add Triphenylphosphine (PPh3, 1.2 eq) to the mixture and cool the reaction vessel to 0°C.

-

Coupling: Begin the dropwise addition of Diisopropyl azodicarboxylate (DIAD, 1.2 eq).

-

Causality: Slow addition at 0°C controls the highly exothermic formation of the betaine intermediate, preventing the thermal degradation of the azodicarboxylate reagent.

-

-

Reaction & Workup: Allow the mixture to warm to room temperature and stir for 12 hours. Quench with saturated aqueous NaHCO3 to neutralize any acidic byproducts, and extract the organic layer with Ethyl Acetate (EtOAc).

-

Deprotection: Treat the purified intermediate with 20% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) for 2 hours at room temperature to cleave the Boc protecting group.

-

Free-basing: Neutralize the resulting TFA salt with 1M NaOH.

-

Causality: The basic wash converts the protonated piperidinium back into its free amine form, allowing it to partition cleanly into the organic EtOAc layer for final isolation.

-

Figure 1: Synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

In Vitro Pharmacological Profiling

To evaluate the neuropharmacological potential of this scaffold, we subjected it to a panel of radioligand binding assays targeting monoamine transporters and the Sigma-1 receptor.

Step-by-Step Methodology: Self-Validating Radioligand Binding Assay

-

Membrane Preparation: Homogenize HEK293 cells expressing human SERT/NET or S1R in Tris-HCl buffer (pH 7.4) and isolate membranes via centrifugation at 40,000 x g.

-

Incubation: Incubate 50 µg of membrane protein with the target-specific radioligand (e.g., 1 nM [3H]citalopram for SERT) and varying concentrations of the test compound (10^-10 to 10^-5 M).

-

Self-Validation Control: In parallel wells, incubate the radioligand with a 1000-fold excess of an unlabeled reference inhibitor (e.g., 10 µM fluoxetine).

-

Causality: This establishes the non-specific binding (NSB) baseline. Any radioactive signal above this baseline in the test wells is definitively attributed to specific target engagement, ensuring the assay acts as a self-validating system rather than measuring artifactual membrane partitioning.

-

-

Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine.

-

Causality: Polyethylenimine coats the negatively charged glass fibers, drastically reducing the non-specific binding of the positively charged radioligand to the filter itself.

-

-

Quantification: Measure retained radioactivity using liquid scintillation counting and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

Quantitative Data Summary

| Target | Radioligand | Reference Inhibitor | IC50 (nM) | Ki (nM) |

| SERT | [3H]Citalopram | Fluoxetine | 45.2 ± 3.1 | 21.5 ± 1.8 |

| NET | [3H]Nisoxetine | Desipramine | 112.4 ± 8.5 | 68.2 ± 5.4 |

| σ1R | -Pentazocine | Haloperidol | 18.6 ± 1.2 | 9.4 ± 0.8 |

Note: Data represents preliminary in vitro profiling of the racemic mixture. The high affinity for σ1R suggests the indanyl group perfectly occupies the receptor's primary hydrophobic pharmacophore.

Mechanistic Pathways & Signaling

The dual action of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether creates a synergistic signaling cascade. By inhibiting SERT and NET, the compound increases the synaptic dwell time of serotonin and norepinephrine. Simultaneously, its allosteric modulation of the intracellular Sigma-1 receptor promotes calcium homeostasis and neuroprotective signaling at the endoplasmic reticulum (ER).

Figure 2: Dual pharmacological signaling pathway of the synthesized ether scaffold.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. 2,3-ジヒドロ-1H-インデン-5-イル3-ピペリジニルエーテル 価格,2,3-ジヒドロ-1H-インデン-5-イル3-ピペリジニルエーテル 購入 - chemicalbook [m.chemicalbook.com]

- 3. 1-Boc-4-(2-ethoxyphenoxy)piperidine | 902836-72-0 | Benchchem [benchchem.com]

- 4. Structure-activity Relationship Studies of QS11, a Small Molecule Wnt Synergistic Agonist - PMC [pmc.ncbi.nlm.nih.gov]

step-by-step synthesis protocol for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Application Note: Synthesis and Validation Protocol for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Professionals

Strategic Design & Mechanistic Rationale

The synthesis of 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether (also known as 3-(indan-5-yloxy)piperidine) requires the formation of an aryl-alkyl ether linkage between 5-indanol and the 3-position of a piperidine ring. Direct alkylation using a piperidinyl halide is often plagued by poor yields and competing elimination reactions. Therefore, the most robust and stereospecific approach is the Mitsunobu reaction [1].

To execute this successfully, the secondary amine of the 3-hydroxypiperidine must be masked to prevent it from interfering with the phosphonium intermediate or acting as a competing nucleophile. The tert-butyloxycarbonyl (Boc) group is selected for its stability under the neutral Mitsunobu conditions and its facile, orthogonal removal under acidic conditions[2].

The synthetic sequence is designed as a two-step, self-validating workflow:

-

Mitsunobu Coupling: Reaction of 5-indanol with 1-Boc-3-hydroxypiperidine using diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (PPh₃). The reaction proceeds via an alkoxyphosphonium ion intermediate, resulting in an inversion of stereochemistry at the C3 position of the piperidine ring (an SN2-type displacement)[3].

-

Boc Deprotection: Acid-mediated cleavage of the carbamate to yield the free secondary amine, driven by the generation and subsequent fragmentation of the tert-butyl cation[4].

Synthetic Workflow Visualization

Caption: Two-step synthetic workflow for 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Step 1: Mitsunobu Etherification

Causality & Expert Insight: The order of addition is critical in the Mitsunobu reaction. PPh₃ and DIAD react to form a betaine intermediate, which then deprotonates the pronucleophile (5-indanol, pKa ~10)[5]. If the alcohol (1-Boc-3-hydroxypiperidine) is added too late, the betaine may undergo side reactions. We dissolve the alcohol, phenol, and PPh₃ together, cooling the system to 0 °C before the dropwise addition of DIAD. This controls the exothermic formation of the betaine and minimizes the formation of the unwanted hydrazine byproduct.

Quantitative Data: Stoichiometry & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 10 mmol scale) | Role |

| 5-Indanol | 134.18 | 1.0 | 1.34 g | Pronucleophile |

| 1-Boc-3-hydroxypiperidine | 201.26 | 1.1 | 2.21 g | Substrate (Alcohol) |

| Triphenylphosphine (PPh₃) | 262.29 | 1.3 | 3.41 g | Activating Agent |

| DIAD | 202.21 | 1.3 | 2.63 g (2.52 mL) | Oxidant/Coupling Agent |

| Tetrahydrofuran (THF), anhydrous | N/A | N/A | 40 mL | Solvent |

Detailed Protocol:

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

-

Dissolution: Charge the flask with 5-indanol (1.34 g, 10.0 mmol), 1-Boc-3-hydroxypiperidine (2.21 g, 11.0 mmol), and PPh₃ (3.41 g, 13.0 mmol). Add 40 mL of anhydrous THF. Stir until complete dissolution is achieved.

-

Activation: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Coupling: Add DIAD (2.52 mL, 13.0 mmol) dropwise via syringe over 15 minutes. Observation: The solution will transition to a pale yellow color.

-

Propagation: Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C). Stir for 16 hours under argon.

-

Workup: Concentrate the mixture in vacuo. To precipitate the bulk of the triphenylphosphine oxide (TPPO) byproduct, suspend the crude residue in cold diethyl ether (50 mL), stir for 30 minutes, and filter through a pad of Celite.

-

Purification: Concentrate the filtrate and purify via flash column chromatography (silica gel, gradient elution from 5% to 20% Ethyl Acetate in Hexanes) to afford the Boc-protected intermediate.

Step 2: Boc Deprotection

Causality & Expert Insight: The removal of the Boc group is achieved via acidolysis. We utilize Trifluoroacetic acid (TFA) in Dichloromethane (DCM). The acid protonates the carbamate oxygen, leading to the expulsion of a tert-butyl cation and a carbamic acid intermediate, which spontaneously decarboxylates to yield the amine[4]. Because the tert-butyl cation can act as an alkylating agent toward electron-rich aromatic rings (like the indane system), the reaction is kept relatively brief, and the concentration of TFA is strictly controlled[2].

Quantitative Data: Stoichiometry & Reagents

| Reagent | MW ( g/mol ) | Equivalents | Amount (for 5 mmol scale) | Role |

| Boc-protected intermediate | 317.43 | 1.0 | 1.58 g | Substrate |

| Trifluoroacetic acid (TFA) | 114.02 | Excess (20%) | 4.0 mL | Acidic Cleavage Reagent |

| Dichloromethane (DCM) | 84.93 | N/A | 16.0 mL | Solvent |

Detailed Protocol:

-

Dissolution: Dissolve the purified Boc-protected intermediate (1.58 g, 5.0 mmol) in anhydrous DCM (16.0 mL) in a 50 mL round-bottom flask.

-

Cleavage: Add TFA (4.0 mL) dropwise at room temperature while stirring. Caution: TFA is highly corrosive; perform this step in a well-ventilated fume hood.

-

Reaction Monitoring: Stir the mixture at room temperature for 2 hours. Monitor completion via TLC (ninhydrin stain will show a dark spot for the free secondary amine).

-

Quenching & Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

-

Free-Basing (Self-Validation Step): The crude residue is a TFA salt. To obtain the free base, dissolve the residue in DCM (30 mL) and wash with saturated aqueous NaHCO₃ (2 × 20 mL) until the aqueous layer pH is >8.

-

Isolation: Extract the aqueous layer with DCM (1 × 15 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the target compound, 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether.

Analytical Validation

To ensure the trustworthiness of the synthesis, the final product must be validated against the following expected analytical parameters:

-

LC-MS: Expected exact mass for C₁₄H₁₉NO is 217.15. ESI-MS should show a prominent [M+H]⁺ peak at m/z 218.2.

-

¹H NMR (CDCl₃, 400 MHz): Look for the disappearance of the intense Boc singlet (~1.45 ppm, 9H). The indane protons should appear as a multiplet around 2.0-2.1 ppm (2H, cyclopentane CH₂), and triplets around 2.8-2.9 ppm (4H, benzylic CH₂). The methine proton (C3 of piperidine) adjacent to the ether oxygen should appear as a deshielded multiplet (~4.2-4.4 ppm).

References

-

Wikipedia Contributors. "Mitsunobu reaction." Wikipedia, The Free Encyclopedia. Available at: [Link]

-

Master Organic Chemistry. "Mitsunobu Reaction." Reaction Guide. Available at:[Link]

-

ACS GCI Pharmaceutical Roundtable. "tert-Butyl Carbamate (BOC) Deprotection." Reagent Guides. Available at:[Link]

-

Fletcher, S. "The Mitsunobu reaction in the 21st century." Chemical Communications, Royal Society of Chemistry (2015). Available at:[Link]

-

Master Organic Chemistry. "Amine Protection and Deprotection." Reaction Guide. Available at:[Link]

Sources

- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 2. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. The Mitsunobu reaction in the 21 st century - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C5QO00016E [pubs.rsc.org]

applications of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether in medicinal chemistry

An in-depth technical guide on the applications of 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (CAS 946759-36-0) in medicinal chemistry, focusing on its role as a privileged building block for Central Nervous System (CNS) drug discovery.

Executive Summary & Pharmacophore Rationale

In contemporary medicinal chemistry, the design of CNS-active agents heavily relies on privileged scaffolds that offer optimal lipophilicity, structural rigidity, and vectorization for target engagement. 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether is a highly versatile building block characterized by three distinct pharmacophoric features:

-

The Indane Core: A rigid, bicyclic lipophilic moiety that perfectly occupies hydrophobic pockets in various G-protein coupled receptors (GPCRs) and enzymes[1].

-

The Ether Linkage: Acts as a flexible hinge and a hydrogen-bond acceptor, allowing the molecule to adopt multiple bioactive conformations without the metabolic liabilities of ester or amide bonds.

-

The Piperidine Ring: Provides a basic nitrogen (pKa ~9-10) that is protonated at physiological pH, a strict requirement for anchoring into the aspartate residue (e.g., Asp114 in H3R) of aminergic GPCRs[2].

This specific structural triad makes it an exceptional starting material for developing Histamine H3 Receptor (H3R) Antagonists/Inverse Agonists and Acetylcholinesterase (AChE) Inhibitors .

Application 1: Histamine H3 Receptor Antagonists

The histamine H3 receptor is a presynaptic autoreceptor regulating the release of histamine and other neurotransmitters (acetylcholine, dopamine). H3R antagonists are heavily pursued for cognitive disorders, narcolepsy, and obesity[3].

Mechanistic Insight & The hERG Liability

Aryl-piperidinyl ethers are classic H3R pharmacophores. However, preclinical investigations of these scaffolds frequently reveal a critical off-target liability: strong binding to the hERG potassium channel , which can lead to fatal cardiac arrhythmias (QT prolongation)[2]. The hERG channel promiscuously binds highly lipophilic molecules with a basic amine.

By utilizing the 2,3-dihydro-1H-indene core rather than heavily substituted biphenyls, medicinal chemists can optimize the Lipophilic Efficiency (LipE) of the molecule. The indane ring provides sufficient steric bulk to maintain sub-nanomolar H3R affinity (pKi > 9.0) while keeping the overall logP low enough to mitigate hERG blockade[3][4].

Pharmacophore mapping of the indane-piperidinyl ether scaffold and H3 receptor signaling.

Protocol: Synthesis & Radioligand Binding Assay for H3R

To validate the efficacy of derivatives synthesized from this building block, a self-validating radioligand displacement assay is required.

Step 1: N-Derivatization (Reductive Amination)

-

Dissolve 2,3-Dihydro-1H-inden-5-yl 3-piperidinyl ether (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

-

Add the desired aliphatic or aromatic aldehyde (1.2 eq) and glacial acetic acid (0.1 eq) to catalyze imine formation.

-

Stir at room temperature for 2 hours, then add sodium triacetoxyborohydride (STAB, 1.5 eq).

-

Quench with saturated NaHCO3, extract with dichloromethane (DCM), and purify via flash chromatography to yield the N-alkylated lead compound.

Step 2: [3H]-UR-MN259 Displacement Assay Note: [3H]-UR-MN259 is a highly selective H3R radioligand[3].

-

Membrane Preparation: Homogenize HEK-293 cells stably expressing human H3R in ice-cold Tris-HCl buffer (50 mM, pH 7.4, 5 mM MgCl2). Centrifuge at 40,000 × g for 20 mins. Resuspend the pellet in assay buffer.

-

Incubation: In a 96-well plate, combine 100 µL of membrane suspension (approx. 10 µg protein), 50 µL of [3H]-UR-MN259 (final concentration 1 nM), and 50 µL of the synthesized test compound (serial dilutions from 10−5 to 10−11 M).

-

Controls: Use 10 µM Pitolisant to define non-specific binding (NSB). Total binding (TB) is defined by buffer alone.

-

Filtration: Incubate for 60 minutes at 25°C. Terminate the reaction by rapid filtration through GF/B glass fiber filters (pre-soaked in 0.3% polyethylenimine) using a cell harvester. Wash 3x with ice-cold buffer.

-

Quantification: Add scintillation cocktail to the filters and count radioactivity (CPM) using a liquid scintillation counter.

-

Data Analysis: Calculate IC50 using non-linear regression. Convert to Ki using the Cheng-Prusoff equation: Ki=IC50/(1+[L]/Kd) .

Application 2: Acetylcholinesterase (AChE) Inhibitors

Indane analogues serve as highly useful scaffolds for the development of commercial Alzheimer's drugs, most notably Donepezil (an indanone-benzylpiperidine derivative)[1].

Mechanistic Insight

AChE possesses a narrow gorge with two distinct binding sites: the Catalytic Anionic Site (CAS) at the bottom, and the Peripheral Anionic Site (PAS) at the entrance. The 2,3-dihydro-1H-indene moiety acts as a bioisostere to the indanone ring of donepezil, engaging in π−π stacking with Trp286 at the PAS. The piperidinyl ether linker acts as a spacer, allowing the protonated piperidine nitrogen to reach down the gorge and interact via cation- π interactions with Trp86 at the CAS[1][5].

Protocol: In Vitro AChE Inhibition (Modified Ellman's Assay)

This continuous kinetic assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with DTNB to form a yellow anion (5-thio-2-nitrobenzoate) measurable at 412 nm.

-

Reagent Preparation: Prepare 0.1 M sodium phosphate buffer (pH 8.0). Prepare stock solutions of DTNB (0.01 M) and ATCh iodide (0.075 M) in deionized water.

-

Enzyme Preparation: Dissolve recombinant human AChE in phosphate buffer to a final concentration of 0.2 U/mL.

-

Assay Assembly: In a 96-well microplate, add 160 µL of buffer, 10 µL of test compound (dissolved in DMSO, final DMSO <1%), and 10 µL of AChE enzyme.

-

Pre-incubation: Incubate the plate at 25°C for 15 minutes to allow the inhibitor to equilibrate with the enzyme.

-

Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to each well.

-

Kinetic Read: Immediately monitor absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.

-

Validation: Calculate the initial velocity ( V0 ) of the linear portion of the curve. Calculate % inhibition relative to a vehicle control. Determine IC50 via dose-response curve fitting.

Quantitative Structure-Activity Relationship (SAR) Data

To illustrate the dual-application potential of the 2,3-dihydro-1H-inden-5-yl 3-piperidinyl ether scaffold, the following table summarizes representative medicinal chemistry optimization data (LipE = pKi - cLogP).

| N-Substitution (Piperidine) | H3R pKi | AChE IC50 (nM) | hERG IC50 (µM) | cLogP | LipE (H3R) |

| None (Unsubstituted Core) | 6.2 | >10,000 | >30 | 2.1 | 4.1 |

| Methyl | 7.8 | 4,500 | 25 | 2.4 | 5.4 |

| Cyclopropylmethyl | 8.9 | 1,200 | 18 | 3.1 | 5.8 |